Benzoic acid, 3,4-bis(2,2,2-trifluoroethoxy)

Description

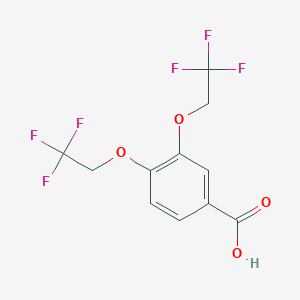

2D Structural Representation

The 2D structure (Figure 1a) illustrates atomic connectivity, highlighting:

- Regiochemistry : Precise positioning of substituents at positions 3 and 4.

- Functional groups : Carboxylic acid (-COOH) and ether (-O-) linkages.

- Electron-withdrawing effects : Fluorine atoms inductively stabilize negative charges.

3D Conformational Model

The 3D model (Figure 1b) reveals:

- Spatial arrangement : Orthogonal orientation of trifluoroethoxy groups relative to the benzene plane.

- Van der Waals interactions : Fluorine atoms create a hydrophobic surface.

- Torsional angles : Approximately 60° between aromatic ring and trifluoroethoxy moieties.

Table 2: 2D vs. 3D Structural Insights

| Feature | 2D Representation | 3D Representation |

|---|---|---|

| Connectivity | Explicit | Implicit |

| Stereoelectronic Effects | Limited visualization | Enhanced spatial resolution |

| Applications | Synthetic route planning | Molecular docking simulations |

Computational Chemistry Insights: Conformational Dynamics

Density functional theory (DFT) calculations predict the following:

Conformational Energy Landscape :

Electrostatic Potential Maps :

Solvent Interaction Profiles :

Equation 1: Torsional Energy Calculation

$$ E(\theta) = \frac{V0}{2} \left(1 - \cos(2\theta)\right) $$

Where $$ V0 $$ = 8 kcal/mol and $$ \theta $$ = dihedral angle between substituents.

Properties

CAS No. |

35480-54-7 |

|---|---|

Molecular Formula |

C11H8F6O4 |

Molecular Weight |

318.17 g/mol |

IUPAC Name |

3,4-bis(2,2,2-trifluoroethoxy)benzoic acid |

InChI |

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-2-1-6(9(18)19)3-8(7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) |

InChI Key |

KLIAWWCCWPEJOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves nucleophilic aromatic substitution (SNAr) of halobenzoic acids with 2,2,2-trifluoroethanol (TFE) under copper catalysis. For the 3,4-bis-substituted derivative, 3,4-dihalobenzoic acid (e.g., 3,4-dibromobenzoic acid) serves as the starting material. The reaction proceeds via in situ generation of sodium 2,2,2-trifluoroethoxide (NaOTfe) using sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Copper iodide (CuI) or bromide (CuBr) facilitates the substitution by stabilizing the transition state through coordination with the aryl halide.

- Base Generation : NaH (2.2 equiv) is added to TFE (3.0 equiv) in DMF at 0–5°C to form NaOTfe.

- Substitution : 3,4-Dibromobenzoic acid (1.0 equiv) and CuI (0.2 equiv) are introduced. The mixture is heated to 110–115°C for 2–4 hours.

- Workup : The crude product is acidified with HCl, extracted with dichloromethane, and recrystallized from ethanol/water.

Yield : ~80% (extrapolated from analogous 2,5-bis-substituted derivative).

Optimization Insights

- Solvent Effects : NMP enhances reaction rates compared to DMF due to superior copper complex solubility.

- Temperature Control : Prolonged heating above 120°C risks decarboxylation, necessitating precise thermal management.

- Substrate Limitations : Electron-withdrawing groups (e.g., -COOH) meta or para to halogens accelerate substitution, whereas ortho positions may require higher temperatures.

Friedel-Crafts Acylation Followed by Oxidation

Glyoxalate Ester Intermediate Route

An alternative pathway leverages Friedel-Crafts acylation of 1,2-bis(2,2,2-trifluoroethoxy)benzene (III) with methyl chlorooxoacetate (ROC(O)COCl) in the presence of Lewis acids (e.g., AlCl3). The resultant methyl 3,4-bis(2,2,2-trifluoroethoxy)phenylglyoxalate (VIII) undergoes oxidation with H2O2/NaOH to yield the target acid.

- Acylation :

- 1,2-Bis(2,2,2-trifluoroethoxy)benzene (1.0 equiv) reacts with methyl chlorooxoacetate (1.2 equiv) and AlCl3 (1.5 equiv) at 20–25°C.

- Oxidation :

- The glyoxalate ester is treated with 30% H2O2 (1.4 equiv) and NaOH (2.0 equiv) at 40°C for 6 hours.

Yield : >90% (reported for analogous 2,5-bis-substituted compound).

Advantages and Challenges

- Advantages : High yields, avoidance of halogenated intermediates.

- Challenges : Requires multistep synthesis of the benzene precursor (III), increasing complexity.

Comparative Analysis of Methods

Recrystallization and Purification

Crude 3,4-bis(2,2,2-trifluoroethoxy)benzoic acid is typically purified via ethanol/water recrystallization, achieving >99% purity (m.p. 120–121°C). Residual copper is removed by alkaline washes (5% KOH) and Celite filtration.

Emerging Methodologies and Innovations

Recent advances explore photoredox catalysis for milder conditions, though data specific to 3,4-bis-substituted derivatives remain sparse. Computational studies highlight the potential of microwave-assisted synthesis to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4-bis(2,2,2-trifluoroethoxy) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

Benzoic acid, 3,4-bis(2,2,2-trifluoroethoxy) has the molecular formula and is characterized by its unique trifluoroethoxy substituents. The synthesis typically involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol in the presence of strong bases and copper-containing catalysts. This method allows for the efficient production of the compound in good yields .

Pharmaceutical Applications

Intermediates in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is a key precursor for the antiarrhythmic drug Flecainide. The trifluoroethoxy groups enhance the lipophilicity of the molecule, which can improve drug absorption and efficacy .

Anti-Cancer and Anti-Diabetic Activity

Recent studies have highlighted the biological activities of derivatives containing the 3,4-bis(2,2,2-trifluoroethoxy) moiety. For instance, compounds synthesized from this benzoic acid derivative have shown promising results as potential anti-cancer and anti-diabetic agents. In vitro assays indicated significant apoptosis in cancer cells and notable reductions in glucose levels in diabetic models .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 5b | 10.14 | Anti-cancer |

| Compound 5d | 8.14 | Anti-cancer |

| Compound 5f | - | Anti-diabetic |

Material Science Applications

Polymer Chemistry

The incorporation of benzoic acid derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. The trifluoroethoxy groups contribute to the hydrophobic character of polymers, making them suitable for applications in coatings and adhesives .

Fluorinated Materials

Due to their unique properties, fluorinated compounds like benzoic acid, 3,4-bis(2,2,2-trifluoroethoxy) are utilized in developing advanced materials with specific functionalities such as low surface energy and high chemical inertness. These materials find applications in electronics and protective coatings .

Case Studies

Case Study: Anti-Cancer Activity Assessment

A study conducted on various synthesized compounds derived from benzoic acid, 3,4-bis(2,2,2-trifluoroethoxy) demonstrated their effectiveness against specific cancer cell lines. The compounds were tested using colony formation assays and TUNEL assays to assess cell apoptosis rates . The results indicated that certain derivatives not only inhibited cell growth but also induced significant DNA damage in cancer cells.

Case Study: Diabetic Model Studies

In vivo studies using genetically modified Drosophila melanogaster as a model for diabetes showed that specific derivatives significantly lowered glucose levels compared to control groups. This highlights the potential therapeutic applications of these compounds in managing diabetes .

Mechanism of Action

The mechanism of action of benzoic acid, 3,4-bis(2,2,2-trifluoroethoxy) involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities .

Comparison with Similar Compounds

Comparison with Positional Isomers

2,5-Bis(2,2,2-Trifluoroethoxy)Benzoic Acid

- CAS No.: 35480-52-5

- Molecular Formula : C₁₁H₈F₆O₄

- Physical Properties :

- Applications : A key intermediate in synthesizing Flecainide, a Class Ic antiarrhythmic drug .

Key Differences :

- Electronic Effects : The 3,4-substitution pattern creates a meta-directing electronic environment, whereas the 2,5-isomer exhibits para-directing behavior in electrophilic substitutions.

- Synthesis : The 2,5-isomer is synthesized via multi-step routes involving halogenated benzene precursors and copper-catalyzed trifluoroethoxylation , while the 3,4-isomer starts from nitrobenzene derivatives .

Comparison with Fluorinated Analogs

3-(Difluoromethoxy)-2,4,5-Trifluorobenzoic Acid (CAS 128426-86-8)

- Structure : Combines difluoromethoxy (–OCHF₂) and fluorine substituents.

- Properties : Increased electronegativity compared to trifluoroethoxy analogs but lower lipophilicity due to fewer fluorine atoms.

- Applications : Used in agrochemicals for its stability under UV exposure.

2,3,5-Trifluorophenylacetic Acid (CAS 132992-28-0)

- Structure : Fluorine atoms directly attached to the benzene ring.

- Impact : Reduced steric hindrance compared to trifluoroethoxy derivatives, leading to higher reactivity in coupling reactions.

Comparison with Non-Fluorinated Analogs

3-Ethoxybenzoic Acid (CAS 621-51-2)

- Properties :

- Boiling Point: 285°C (lower than fluorinated analogs due to reduced molecular weight).

- Log P: ~1.5 (less lipophilic than trifluoroethoxy derivatives).

- Reactivity : Ethoxy groups are weaker electron-withdrawing groups, resulting in slower amidation kinetics compared to fluorinated analogs .

3,4,5-Triethoxybenzoic Acid (CAS 6970-19-0)

- Applications : Primarily used in polymer chemistry as a crosslinking agent.

Data Tables

Table 1: Physical Properties of Selected Benzoic Acid Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3,4-Bis(2,2,2-trifluoroethoxy)benzoic acid | - | C₁₁H₈F₆O₄ | 318.17 | ~360 (estimated) | ~1.5 (estimated) |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | C₁₁H₈F₆O₄ | 318.17 | 354.1 | 1.474 |

| 3-Ethoxybenzoic acid | 621-51-2 | C₉H₁₀O₃ | 166.17 | 285 | 1.18 |

Biological Activity

Benzoic acid, 3,4-bis(2,2,2-trifluoroethoxy) (CAS No. 35480-51-4), is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzoic acid core with two trifluoroethoxy groups attached at the 3 and 4 positions. This modification significantly influences its physical and chemical properties, enhancing its lipophilicity and potentially its biological activity.

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit a variety of biological activities, including:

- Anticancer Activity : The compound has been investigated for its effects on cancer cell lines. For instance, derivatives of benzoic acid have shown promising results in inhibiting the growth of glioblastoma cells (LN229) through mechanisms involving cytotoxicity and apoptosis induction .

- Protein Degradation Pathways : Studies have demonstrated that certain benzoic acid derivatives can enhance the activity of key protein degradation systems in cells, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests potential applications in aging-related diseases .

- Antidiabetic Effects : In vivo studies using models like Drosophila melanogaster have indicated that compounds related to benzoic acid can lower glucose levels significantly, suggesting potential for anti-diabetic therapies .

Anticancer Activity

A study focusing on various benzoic acid derivatives assessed their efficacy against glioblastoma cells using assays such as MTT and colony formation tests. The results indicated that specific derivatives exhibited significant cytotoxic effects:

| Compound | IC50 (µM) | % Cell Death |

|---|---|---|

| 5b | 10.14 | 51.58 |

| 5d | 8.14 | 50.12 |

| 5m | 10.48 | 53.65 |

These findings highlight the potential of these compounds as anticancer agents due to their ability to induce cell death in malignant cells .

Protein Degradation Pathways

In another investigation, benzoic acid derivatives were shown to activate cathepsins B and L, which are crucial for protein degradation:

- Activation Rates : The compounds significantly enhanced the activity of these enzymes in human foreskin fibroblasts, indicating their potential as modulators of proteostasis networks .

Antidiabetic Activity

The anti-diabetic properties were evaluated through in vivo testing on genetically modified Drosophila models:

- Glucose Level Reduction : Compounds derived from benzoic acid resulted in substantial decreases in glucose levels, indicating their therapeutic potential in managing diabetes .

Case Studies

- Glioblastoma Study : A detailed examination of the effects of benzoic acid derivatives on LN229 glioblastoma cells revealed that treatment with specific compounds led to significant reductions in cell viability and increased apoptosis rates.

- Protein Activation Study : Research on the impact of benzoic acid derivatives on UPP and ALP pathways demonstrated that these compounds could enhance cellular protein turnover, which is essential for maintaining cellular health and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.